N-{[2-(3,3,3-trifluoropropoxy)phenyl]methyl}cyclopropanamine
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Overview
Description
N-{[2-(3,3,3-trifluoropropoxy)phenyl]methyl}cyclopropanamine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclopropane ring attached to an amine group, with a phenyl ring substituted with a trifluoropropoxy group. The presence of the trifluoropropoxy group imparts distinct chemical properties, making it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(3,3,3-trifluoropropoxy)phenyl]methyl}cyclopropanamine typically involves multiple steps, starting with the preparation of the trifluoropropoxy-substituted phenyl derivative. This intermediate is then subjected to a series of reactions to introduce the cyclopropane ring and the amine group. Common synthetic methods include:
Suzuki–Miyaura coupling: This reaction is used to form the carbon-carbon bond between the phenyl ring and the trifluoropropoxy group.
Amine introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(3,3,3-trifluoropropoxy)phenyl]methyl}cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The trifluoropropoxy group or the amine group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents can be used for oxidation reactions.
Reducing agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are commonly used for reduction reactions.
Substitution reagents: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
N-{[2-(3,3,3-trifluoropropoxy)phenyl]methyl}cyclopropanamine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound’s unique properties make it suitable for use in specialty chemicals and materials science.
Mechanism of Action
The mechanism of action of N-{[2-(3,3,3-trifluoropropoxy)phenyl]methyl}cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropoxy group can enhance binding affinity and specificity, while the cyclopropane ring may influence the compound’s stability and reactivity. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and biological effects.
Comparison with Similar Compounds
Similar Compounds
N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopropanamine: This compound features a trifluoromethoxy group instead of a trifluoropropoxy group, which may result in different chemical properties and applications.
N-[[4-(3,3,3-trifluoropropoxy)phenyl]methyl]cyclopropanamine: A similar compound with the trifluoropropoxy group positioned differently on the phenyl ring.
Uniqueness
N-{[2-(3,3,3-trifluoropropoxy)phenyl]methyl}cyclopropanamine is unique due to the specific positioning of the trifluoropropoxy group, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
N-[[2-(3,3,3-trifluoropropoxy)phenyl]methyl]cyclopropanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO/c14-13(15,16)7-8-18-12-4-2-1-3-10(12)9-17-11-5-6-11/h1-4,11,17H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEQXDNXRWLOSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=CC=C2OCCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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